4-Acetyl-3-methyl-2-phenylmorpholine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

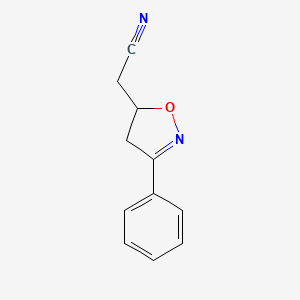

4-Acetyl-3-methyl-2-phenylmorpholine is a chemical compound with the molecular formula C13H17NO2 and a molecular weight of 219.286 g/mol . This compound belongs to the morpholine family, which is characterized by a six-membered ring containing both nitrogen and oxygen atoms. The presence of acetyl, methyl, and phenyl groups in its structure makes it a unique and versatile compound with various applications in scientific research and industry.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetyl-3-methyl-2-phenylmorpholine typically involves the reaction of 3-methyl-2-phenylmorpholine with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as pyridine, to facilitate the acetylation process. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale acetylation processes using similar reaction conditions. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .

化学反応の分析

Types of Reactions: 4-Acetyl-3-methyl-2-phenylmorpholine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the acetyl group to an alcohol.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Bromine in the presence of a catalyst like iron(III) bromide.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of brominated or nitrated derivatives.

科学的研究の応用

4-アセチル-3-メチル-2-フェニルモルホリンは、科学研究において、以下を含むさまざまな用途があります。

化学: さまざまな有機化合物や医薬品の合成における中間体として使用されます。

生物学: 抗菌活性や抗がん活性など、潜在的な生物活性を研究しています。

医学: 医薬品開発や薬理学的薬剤としての潜在的な使用について調査されています。

作用機序

4-アセチル-3-メチル-2-フェニルモルホリンの作用機序には、特定の分子標的と経路との相互作用が含まれます。この化合物は、酵素や受容体に結合することで、その活性を調節する可能性があります。 例えば、シクロオキシゲナーゼ酵素を標的とすることで、プロスタグランジンの合成を阻害し、抗炎症効果をもたらす可能性があります 。関与する正確な分子標的と経路は、特定の用途や使用状況によって異なる場合があります。

類似化合物:

- 2-フェニルモルホリン

- 2-フェニル-3-メチルモルホリン(フェンメトラジン)

- 2-フェニル-3,4-ジメチルモルホリン(フェンジメトラジン)

- 2-フェニル-5-メチルモルホリン(イソフェンメトラジン)

- 2-フェニル-3-エチルモルホリン(フェネタジン)

比較: 4-アセチル-3-メチル-2-フェニルモルホリンは、アセチル基の存在により、独特の化学的および生物学的特性を持つユニークな化合物です。 他の類似化合物と比較して、異なる反応性や薬理活性を示す可能性があり、特定の研究や産業用アプリケーションのための貴重な化合物となっています .

類似化合物との比較

- 2-Phenylmorpholine

- 2-Phenyl-3-methylmorpholine (Phenmetrazine)

- 2-Phenyl-3,4-dimethylmorpholine (Phendimetrazine)

- 2-Phenyl-5-methylmorpholine (Isophenmetrazine)

- 2-Phenyl-3-ethylmorpholine (Phenetrazine)

Comparison: 4-Acetyl-3-methyl-2-phenylmorpholine is unique due to the presence of the acetyl group, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and pharmacological activities, making it a valuable compound for specific research and industrial applications .

特性

IUPAC Name |

1-(3-methyl-2-phenylmorpholin-4-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-10-13(12-6-4-3-5-7-12)16-9-8-14(10)11(2)15/h3-7,10,13H,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZGGQYMSRNYALW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OCCN1C(=O)C)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-Benzimidazole, 2-[5-chloro-2-(2-methoxyethoxy)phenyl]-](/img/structure/B12008586.png)

![2-(4-Methoxyphenyl)-5-((3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12008596.png)

![2-{[6-(4-chlorophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B12008599.png)

![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-furan-2-ylmethylidene]acetohydrazide](/img/structure/B12008603.png)

![5-(4-Tert-butylphenyl)-4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12008619.png)

![2-{[5-[(2,4-Dichlorophenoxy)methyl]-4-(3-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-isopropyl-N-phenylacetamide](/img/structure/B12008633.png)

![4-{[(E)-(3-bromophenyl)methylidene]amino}-5-(2,4-dichlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12008640.png)

![2-{[4-(4-Bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-1-(3,4-dichlorophenyl)ethanone](/img/structure/B12008668.png)

![Ethyl 2-{[(4-tert-butylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B12008677.png)